molecular formula C13H17N3O B2726234 N-(4-Methoxybenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine CAS No. 1006476-23-8

N-(4-Methoxybenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B2726234
CAS No.: 1006476-23-8
M. Wt: 231.299
InChI Key: VSGAXSYJAKVQPX-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine is an organic compound that belongs to the class of amines. This compound features a methoxybenzyl group and a pyrazolylmethyl group attached to a central amine nitrogen atom. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzyl chloride and 1-methyl-1H-pyrazole.

    Nucleophilic Substitution: The 4-methoxybenzyl chloride undergoes nucleophilic substitution with an amine, such as methylamine, to form N-(4-methoxybenzyl)methylamine.

    Alkylation: The resulting N-(4-methoxybenzyl)methylamine is then alkylated with 1-methyl-1H-pyrazole under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to secondary or primary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like thiols or amines.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Secondary or primary amines.

    Substitution: Compounds with different functional groups replacing the methoxy group.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which N-(4-Methoxybenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine exerts its effects depends on its interaction with molecular targets:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxybenzyl)-N-methylamine: Lacks the pyrazolylmethyl group.

    N-(4-Methoxybenzyl)-N-[(1-ethyl-1H-pyrazol-4-YL)methyl]amine: Contains an ethyl group instead of a methyl group on the pyrazole ring.

Uniqueness

N-(4-Methoxybenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine is unique due to the specific combination of the methoxybenzyl and pyrazolylmethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-16-10-12(9-15-16)8-14-7-11-3-5-13(17-2)6-4-11/h3-6,9-10,14H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGAXSYJAKVQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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